p-Cyclopropylphenylsuccinimide
Description
Structure
3D Structure
Properties
CAS No. |
115906-18-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-7-11(13(16)14-12)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15,16) |
InChI Key |
CLKJTATXGDQUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CC(=O)NC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of P Cyclopropylphenylsuccinimide
Established Synthetic Pathways for the Succinimide (B58015) Core Precursors
The succinimide (pyrrolidine-2,5-dione) framework is a crucial component found in numerous biologically active compounds and serves as a versatile synthon in organic chemistry. Its synthesis has been accomplished through various reliable methods.
The most conventional and widely adopted method for synthesizing N-substituted succinimides involves a two-step process starting from succinic anhydride (B1165640) and a primary amine. The initial step is the acylation of the amine by succinic anhydride to form an intermediate succinamic acid. This is typically followed by a cyclodehydration reaction to yield the target imide. This dehydration can be induced thermally or by using chemical dehydrating agents such as acetic anhydride or polyphosphate ester. The reaction is versatile and can be performed in various solvents, including diethyl ether, toluene, and chloroform.
Another classical approach begins with succinic acid, which is reacted with ammonia (B1221849) to form ammonium (B1175870) succinate. Subsequent heating of this salt leads to decomposition and distillation, yielding the unsubstituted succinimide core after recrystallization.
Contemporary strategies often focus on improving efficiency and sustainability. One such method involves the Michael addition of nucleophiles to the activated double bond of maleimides, which serves as a common synthon for producing succinimide derivatives.
The table below summarizes key classical and contemporary methods for the formation of N-substituted succinimides.
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Ref |
| Amine Acylation & Cyclodehydration | Amine, Succinic Anhydride | 1. Reflux in Chloroform 2. Polyphosphate Ester (PPE), Heat | N-Substituted Succinimide | |
| Thermal Decomposition | Succinic Acid, Aqueous Ammonia | 1. Formation of Ammonium Succinate 2. High-Temperature Distillation (275–289 °C) | Unsubstituted Succinimide | |
| Stetter Reaction | Aromatic Aldehyde, N-Substituted Itaconimide | N-Heterocyclic Carbene (NHC) Catalyst | 3,4-Disubstituted Succinimide | |
| Dehydrogenative Coupling | Diol, Amine | Manganese Pincer Complex | N-Substituted Succinimide |
This table is interactive and can be sorted by column.
The development of novel catalytic systems has significantly advanced succinimide synthesis, enabling milder reaction conditions, improved atom economy, and access to complex chiral structures.
Transition metal catalysts have proven particularly effective. For instance, a manganese pincer complex facilitates the dehydrogenative coupling of diols and amines, producing cyclic imides with hydrogen gas as the only byproduct, representing a highly atom-economical and environmentally benign process. Rhodium(III) catalysis has been employed in cascade reactions for the synthesis of succinimide spiro-fused sultams through C(sp²)–H bond activation. For the creation of chiral succinimides, Rhodium-based catalyst systems are used in asymmetric transfer hydrogenation to produce 3,4-disubstituted succinimides with high enantioselectivity and diastereoselectivity.
Organocatalysis also presents powerful alternatives. N-Heterocyclic Carbenes (NHCs) have been utilized to catalyze the Stetter reaction of aromatic aldehydes with N-substituted itaconimides, yielding functionalized succinimide derivatives. Furthermore, computational studies have shown that simpler molecules, such as acetic acid and inorganic phosphate, can act as catalysts in the formation of succinimide rings from aspartic acid residues in peptides, a process of significant interest in protein chemistry. Lewis acid catalysis, using reagents like TaCl₅-silica gel under microwave irradiation, offers a solvent-free procedure for preparing imides from their corresponding anhydrides.
The following table highlights some of the novel catalytic systems employed in succinimide synthesis.
| Catalyst System | Reaction Type | Key Features | Ref |
| Manganese Pincer Complex | Dehydrogenative Coupling | Atom-economical, H₂ as sole byproduct | |
| Rhodium Complexes | Asymmetric Transfer Hydrogenation | Stereodivergent synthesis of all 4 stereoisomers of chiral succinimides | |
| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction | Forms functionalized succinimide derivatives from aldehydes | |
| TaCl₅-Silica Gel | Lewis Acid Catalysis | Solvent-free, microwave-assisted synthesis from anhydrides | |
| Rhodium(III) Complexes | C-H Activation/Annulation | Synthesis of complex spiro-fused succinimides |
This table is interactive and can be sorted by column.
Introduction of the p-Cyclopropylphenyl Moiety into Succinimide Scaffolds
The synthesis of the target compound, p-Cyclopropylphenylsuccinimide, requires the specific incorporation of the p-cyclopropylphenyl group onto the nitrogen atom of the succinimide ring.
The most direct and established strategy for synthesizing this compound is the reaction of p-cyclopropylaniline with succinic anhydride. This approach mirrors the general synthesis of N-aryl succinimides. The reaction proceeds via the formation of the N-(p-cyclopropylphenyl)succinamic acid intermediate, which is then cyclized through dehydration under thermal conditions or with a dehydrating agent to yield the final product. This method is efficient and utilizes readily available starting materials.
While direct synthesis from the corresponding aniline (B41778) is standard, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for creating the aryl-cyclopropane bond itself. These methods are highly valuable for synthesizing the p-cyclopropylaniline precursor, especially for analogs with diverse substitution patterns on the aromatic ring. The Suzuki-Miyaura coupling can effectively be applied to the cyclopropanation of aryl chlorides using potassium cyclopropyltrifluoroborates, accommodating a wide range of functional groups. This allows for the synthesis of a variety of substituted cyclopropylanilines that can then be converted into the corresponding succinimide derivatives.
The parent molecule, this compound, is achiral as it lacks any stereogenic centers. The succinimide ring is symmetrically substituted, and the p-cyclopropylphenyl group is planar with respect to the phenyl ring's attachment to the nitrogen.
However, stereochemistry becomes a critical consideration in the synthesis of analogs where the succinimide ring is substituted at the C3 and/or C4 positions. The synthesis of such chiral derivatives requires stereocontrolled methods. Asymmetric catalysis provides a robust solution for achieving high stereoselectivity. For example, the Rh-catalyzed asymmetric transfer hydrogenation of substituted maleimides can be controlled to produce either syn- or anti-configured 3,4-disubstituted succinimides with excellent enantiomeric excess (>99% ee) and diastereomeric ratios (>99:1 dr). This stereodivergent approach allows for access to all four possible stereoisomers from common precursors, which is essential for exploring the structure-activity relationships of chiral analogs.
Advanced Synthetic Techniques for this compound Analogs
The synthesis of analogs of this compound can be achieved by modifying either the succinimide core or the aromatic ring. Advanced techniques enable the creation of diverse chemical libraries for further research.
One primary strategy for creating analogs is to begin with N-(p-cyclopropylphenyl)maleimide. This precursor, containing a reactive double bond, can undergo a variety of transformations. Nucleophilic Michael additions can introduce a wide range of substituents at the C3 position of the succinimide ring. Furthermore, N-(p-cyclopropylphenyl)maleimide can act as a dienophile in Diels-Alder cycloaddition reactions, leading to the formation of complex, fused bicyclic analogs.
For more elaborate structures, cascade reactions catalyzed by transition metals offer an efficient route. A Rh(III)-catalyzed reaction between an appropriate starting material and an N-(p-cyclopropylphenyl)maleimide could potentially lead to the formation of novel spiro-fused succinimide structures in a single, highly efficient step. Solid-phase synthesis techniques, which have been developed for peptides and proteins using maleimide (B117702) linkers, could be adapted to produce libraries of this compound analogs by sequentially attaching different building blocks to a polymer support.
Enantioselective and Diastereoselective Synthetic Routes
The stereochemical configuration of molecules can significantly influence their biological activity and physical properties. Consequently, the development of enantioselective and diastereoselective synthetic routes for producing chiral variants of this compound is of considerable interest. While specific literature on the stereoselective synthesis of this exact molecule is not extensively detailed, general principles of asymmetric synthesis can be applied.
Enantioselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, chirality could be introduced at the succinimide ring. Catalytic asymmetric methods are at the forefront of enantioselective synthesis. nih.gov For instance, a potential route could involve the asymmetric Michael addition of a nucleophile to a maleimide precursor bearing the p-cyclopropylphenyl group, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand.
Organocatalysis: Chiral amines, thioureas, or phosphoric acids could be employed to catalyze the conjugate addition of a carbon or heteroatom nucleophile to a p-cyclopropylphenylmaleimide. The choice of catalyst would be crucial in dictating the stereochemical outcome.
Metal Catalysis: Transition metal complexes with chiral ligands, such as those based on rhodium, palladium, or copper, could be utilized in reactions like asymmetric hydrogenation or conjugate addition to introduce stereocenters with high enantiomeric excess (ee).
Diastereoselective Synthesis:
Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. If this compound were to be functionalized to include a second stereocenter, controlling the relative stereochemistry of the two centers would be essential. Substrate-controlled diastereoselection, where an existing chiral center directs the formation of a new one, is a common strategy. Alternatively, reagent-controlled methods using chiral reagents or catalysts can establish the desired diastereomer. nih.gov For example, the alkylation of a chiral enolate derived from a this compound derivative could proceed with high diastereoselectivity.
Illustrative Enantioselective Michael Addition Approaches
| Catalyst Type | Potential Chiral Ligand/Catalyst | Expected Outcome |
| Organocatalyst | (S)-Proline | Formation of a chiral succinimide derivative |
| Metal Catalyst | Rh(I) with (R,R)-Me-DuPhos | High enantiomeric excess of one enantiomer |
Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. mdpi.comresearchgate.net The synthesis of this compound could be adapted to a continuous flow process, potentially improving yield, purity, and process control. cphi.com
A hypothetical multi-step flow synthesis could involve the following sequence:
Formation of p-Cyclopropylaniline: A key intermediate, which could potentially be synthesized in a flow reactor under high temperature and pressure to accelerate the reaction rate.
Reaction with Maleic Anhydride: The subsequent reaction of p-cyclopropylaniline with maleic anhydride to form the corresponding maleamic acid could be performed in a continuous stirred-tank reactor (CSTR).
Cyclization to Succinimide: The final cyclization step to form this compound could be achieved by passing the maleamic acid through a heated packed-bed reactor containing a dehydrating agent or catalyst. up.ac.za
Advantages of Flow Synthesis for this compound
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio of microreactors |
| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat dissipation |
| Scalability | Often requires re-optimization for larger scales | Scalable by running the process for longer durations or using parallel reactors |
| Process Control | Manual or semi-automated | Fully automated with in-line monitoring and real-time optimization |
The use of flow chemistry would also allow for the safe handling of potentially hazardous reagents and intermediates by minimizing their accumulation. researchgate.net Furthermore, telescoping multiple reaction steps into a single continuous process can reduce manual handling and the need for isolating intermediates. researchgate.net
Biocatalytic Approaches to this compound Derivatization
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions under mild conditions with high chemo-, regio-, and stereoselectivity. For the derivatization of this compound, several biocatalytic approaches could be envisioned.
Hydroxylation: Cytochrome P450 monooxygenases could be used to introduce hydroxyl groups onto the p-cyclopropylphenyl moiety, providing handles for further functionalization. The regioselectivity of the hydroxylation could be controlled by selecting or engineering the appropriate enzyme.
Hydrolysis: Hydrolases, such as lipases or proteases, could potentially be employed for the enantioselective hydrolysis of the succinimide ring, leading to the formation of chiral amic acid derivatives.
Reduction: Ketoreductases could be utilized for the stereoselective reduction of a carbonyl group if one were introduced onto the succinimide ring or the cyclopropyl (B3062369) group.
Potential Biocatalytic Transformations of this compound
| Enzyme Class | Transformation | Potential Product |
| Cytochrome P450 | Aromatic hydroxylation | Hydroxylated this compound |
| Hydrolase | Asymmetric ring opening | Chiral p-cyclopropylphenylamic acid |
| Ketoreductase | Carbonyl reduction (on a derivative) | Chiral alcohol derivative |
The application of biocatalysis in the derivatization of this compound could lead to the synthesis of novel analogs with well-defined stereochemistry, which would be difficult to access through conventional chemical synthesis.
Derivatization Strategies for Structural Modification of this compound
The strategic modification of the this compound scaffold is essential for exploring its structure-activity relationships (SAR) and developing new chemical entities with tailored properties. Derivatization can be targeted at the succinimide ring, the p-cyclopropylphenyl moiety, or through the introduction of linkers for conjugation.
Functionalization of the Succinimide Ring for Structure-Activity Exploration
The succinimide ring presents several opportunities for chemical modification. The imide nitrogen and the two carbonyl groups are key sites for functionalization.
N-Functionalization: The hydrogen atom on the imide nitrogen can be substituted with a variety of functional groups. Alkylation, acylation, or arylation at this position can introduce diverse substituents, allowing for the modulation of properties such as solubility, lipophilicity, and biological target interactions.
Carbonyl Chemistry: The carbonyl groups can undergo reactions such as reduction to form hydroxyl groups or conversion to thiocarbonyls. The methylene (B1212753) groups of the succinimide ring can also be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution.
Ring Opening: The succinimide ring is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding amic acid. nih.govresearchgate.net This ring-opened form presents two new functional groups, a carboxylic acid and an amide, which can be further derivatized. The stability of the succinimide ring can be influenced by substituents on the linker in antibody-drug conjugates. rsc.orgnih.gov
Examples of Succinimide Ring Functionalization
| Reaction Type | Reagent | Functional Group Introduced |
| N-Alkylation | Alkyl halide | Alkyl group |
| N-Acylation | Acyl chloride | Acyl group |
| Ring Hydrolysis | Sodium hydroxide | Carboxylic acid and amide |
Modifications on the p-Cyclopropylphenyl Moiety and its Impact on Compound Behavior
The p-cyclopropylphenyl group is a key structural feature that can be modified to fine-tune the properties of the molecule.
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents at the positions ortho or meta to the cyclopropyl and succinimide groups. The directing effects of the existing substituents would govern the regioselectivity of these reactions.
Cyclopropyl Ring Modification: The cyclopropyl group itself can be functionalized, although this is generally more challenging. Reactions that involve the opening of the three-membered ring can lead to the formation of propyl-substituted derivatives.
Hypothetical Impact of Substituents on the p-Cyclopropylphenyl Moiety
| Substituent | Position | Potential Impact on Properties |
| -NO2 | Ortho to succinimide | Increased electron-withdrawing character, potential for further reduction to an amino group |
| -Cl | Meta to cyclopropyl | Increased lipophilicity, potential for altered metabolic stability |
| -OH | Ortho to cyclopropyl | Introduction of a hydrogen bond donor, potential for increased solubility |
Strategic Linker Chemistry for Conjugate Formation
The ability to attach this compound to other molecules, such as proteins, peptides, or polymers, is crucial for its potential use in applications like targeted drug delivery or as a chemical probe. This is achieved through the use of chemical linkers. nih.gov
Linker Attachment: A linker can be introduced by first functionalizing either the succinimide ring or the p-cyclopropylphenyl moiety with a reactive handle, such as a carboxylic acid, an amine, or a thiol. This handle can then be used to attach a bifunctional linker.
Types of Linkers: The choice of linker depends on the desired properties of the conjugate.
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells, to release the parent compound. unimi.it Examples include hydrazone, disulfide, and peptide linkers.
Non-Cleavable Linkers: These linkers form a stable bond, and the entire conjugate is internalized and degraded within the cell to release the drug.
Click Chemistry: Modern ligation techniques, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed for efficient and specific conjugation. This would require the introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold.
Commonly Used Linkers and Their Cleavage Mechanisms
| Linker Type | Cleavage Stimulus | Example Application |
| Hydrazone | Low pH | Release in endosomes/lysosomes |
| Disulfide | Reducing agents (e.g., glutathione) | Intracellular release |
| Peptide | Specific proteases (e.g., cathepsins) | Enzyme-mediated release in tumors |
The strategic choice of linker chemistry is paramount in the design of conjugates to ensure that the this compound moiety is delivered to its intended target and released in its active form. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of P Cyclopropylphenylsuccinimide Analogs
Fundamental Principles of SAR and QSAR in Compound Optimization
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in modern drug discovery and medicinal chemistry, providing a systematic framework for optimizing a lead compound's biological activity. nih.govsvuonline.org SAR is a qualitative approach that correlates specific structural features or functional groups (pharmacophores) of a molecule with its observed biological effect. nih.gov The underlying principle is that the activity of a compound is directly related to its chemical structure, and similar molecules are expected to exhibit similar activities. svuonline.org By systematically modifying a molecule's structure and observing the resulting changes in potency and efficacy, chemists can deduce which molecular fragments are essential for activity and which can be altered to improve properties.
QSAR advances this concept by establishing a mathematical or computational relationship between the chemical structure and biological activity. nih.govnih.gov This quantitative approach attempts to correlate the biological potency of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.govigi-global.com These descriptors can be categorized based on the dimensionality of the molecular representation used for their calculation and can include parameters related to electronic properties (e.g., charge distribution), steric effects (e.g., molecular volume), hydrophobicity (e.g., logP), and topology. nih.govsvuonline.org
The process of developing a QSAR model involves several key steps:
Data Set Selection : Assembling a diverse set of compounds with accurately measured biological activities. igi-global.comdrugdesign.org The range of activity within the dataset should be wide enough to establish a meaningful correlation. igi-global.com
Descriptor Calculation : Generating a wide range of molecular descriptors that characterize the structural properties of the compounds. nih.gov
Model Building : Using statistical methods—such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like neural networks—to create an equation that links the descriptors to the biological activity. nih.govnih.gov
Model Validation : Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. igi-global.com
A validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, and to guide the rational design of more potent and selective analogs for lead optimization. drugdesign.orgnih.gov
Identification of Key Pharmacophoric Features within the p-Cyclopropylphenylsuccinimide Scaffold
The this compound scaffold belongs to the broader class of succinimide (B58015) derivatives, which are recognized for their significant biological activities, particularly as anticonvulsant agents. nih.govdoaj.org Analysis of various anticonvulsant drugs has led to the development of a generally accepted pharmacophore model. This model typically includes several key features essential for activity: a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donor moiety. researchgate.netresearchgate.net
Within the this compound structure, these critical pharmacophoric elements can be clearly identified:
Hydrophobic Region : This is constituted by the phenyl ring and the attached cyclopropyl (B3062369) group. This lipophilic domain is crucial for penetrating biological membranes, such as the blood-brain barrier, and for engaging in hydrophobic interactions within the binding pocket of a biological target. svuonline.orgdoaj.org
Hydrogen-Bonding Domain (HBD) : The succinimide ring itself is the primary hydrogen-bonding feature. The imide nitrogen (N-H) can act as a hydrogen bond donor, while the two carbonyl oxygens (-C=O) are strong hydrogen bond acceptors. doaj.orgdergipark.org.tr These interactions are often critical for anchoring the molecule to its target receptor.
Electron-Donor Moiety : The carbonyl oxygen atoms also serve as electron-donor sites, which can participate in various electronic interactions with the target. researchgate.net
The specific arrangement and spatial relationship of these features define the molecule's ability to interact effectively with its biological target. The succinimide ring provides a rigid core that properly orients the hydrophobic p-cyclopropylphenyl group for optimal binding. dergipark.org.tr Therefore, the essential pharmacophore of this compound combines a significant hydrophobic bulk with a strategically positioned hydrogen-bonding system.
| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Role in Biological Activity |
|---|---|---|
| Hydrophobic Region | p-Cyclopropylphenyl group | Membrane penetration; hydrophobic interactions with target |
| Hydrogen Bond Donor | Imide N-H group | Anchoring to target via hydrogen bonding |
| Hydrogen Bond Acceptor / Electron Donor | Two Carbonyl (-C=O) groups | Anchoring to target; electronic interactions |
Impact of Substituent Variations on the Biological Activity of this compound Derivatives
Modifying the substituents on the phenyl ring of this compound analogs is a key strategy for modulating their biological activity. These changes primarily exert their influence through electronic and steric effects. rsc.orgrsc.org
Electronic Effects : The electronic nature of a substituent, whether it is electron-withdrawing (EWG) or electron-donating (EDG), can significantly alter the electron density distribution across the entire molecule. nih.gov
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) decrease the electron density of the phenyl ring. nih.govmdpi.com This can impact the molecule's pKa, its ability to form certain interactions (e.g., π-π stacking), and the reactivity of other functional groups. nih.gov In many classes of compounds, the presence of EWGs has been shown to enhance biological activity. mdpi.comrsc.org For instance, the insertion of a phenyl ring or other EWGs can reduce the electron density on the succinimide ring's nitrogen, potentially accelerating hydrolysis or altering binding interactions. nih.gov
Electron-Donating Groups (EDGs) : Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the phenyl ring. nih.gov This can also modulate the molecule's binding affinity and pharmacokinetic properties. The precise effect, whether beneficial or detrimental, is highly dependent on the specific biological target.
Steric Effects : The size and shape of substituents (their steric bulk) play a critical role in how the molecule fits into its target's binding site. rsc.org A substituent that is too large may cause steric hindrance, preventing the molecule from achieving the optimal conformation for binding. Conversely, a certain degree of steric bulk might be necessary to properly orient the molecule or to occupy a specific sub-pocket within the binding site, thereby increasing potency. rsc.orgmdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial direction of the steric bulk. mdpi.com
| Substituent (Example) | Type | Potential Impact on Phenyl Ring | Possible Consequence for Biological Activity |
|---|---|---|---|
| -Cl, -F | Electron-Withdrawing | Decreases electron density | May enhance binding affinity or alter metabolic stability |
| -NO₂ | Strongly Electron-Withdrawing | Significantly decreases electron density | Could strongly influence target interaction, but may also introduce toxicity |
| -OCH₃ | Electron-Donating | Increases electron density | May improve or decrease binding depending on target's electronic requirements |
| -C(CH₃)₃ (tert-Butyl) | Sterically Bulky | Introduces significant spatial bulk | Could cause steric hindrance or improve binding through van der Waals forces |
The cyclopropyl ring is a unique structural motif increasingly utilized in medicinal chemistry to fine-tune the properties of drug candidates. acs.orgnih.gov Its incorporation at the para-position of the phenyl ring in this compound has several important implications for the molecule's conformation and activity.
The three-membered ring is conformationally rigid and planar. acs.orgnih.gov This rigidity can impart a specific, low-energy conformation on the adjacent phenyl ring, restricting its rotation and helping to position it favorably within a receptor's binding pocket. iris-biotech.de This pre-organization of the molecule for binding can lead to an entropically more favorable interaction with the target, thus enhancing potency. acs.orgiris-biotech.de
From a pharmacokinetic perspective, the cyclopropyl group can confer several advantages:
Increased Metabolic Stability : It can block sites susceptible to metabolic oxidation. For example, replacing an isopropyl group with a cyclopropyl group often enhances resistance to CYP450-mediated metabolism. iris-biotech.de
Modulation of Lipophilicity : It can be used to adjust the molecule's lipophilicity (logP), which is a critical parameter for absorption, distribution, and permeability across the blood-brain barrier. iris-biotech.de
Enhanced Potency : By providing a rigid anchor and favorable steric and electronic interactions, the cyclopropyl moiety can significantly improve a molecule's binding affinity for its target. acs.orgnih.gov
Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological systems (enzymes, receptors) are themselves chiral. nih.govnih.gov The this compound scaffold is achiral. However, substitution at the 3- or 4-position of the succinimide ring would introduce a chiral center, leading to the existence of enantiomers (R and S forms).
It is highly probable that the enantiomers of such substituted analogs would exhibit different biological activities. This phenomenon, known as stereoselectivity, arises because one enantiomer typically fits much better into the chiral binding site of the target protein than the other. nih.gov The "inactive" or less active enantiomer (the distomer) may not bind at all, or it may bind to different targets, potentially causing off-target effects.
For example, in studies of other chiral molecules, enantiomers have shown vast differences in potency, with one being orders of magnitude more active than the other. nih.gov Similarly, the stereochemical configuration of a cyclopropyl group itself can be critical. In studies on cyclopropyl-epothilones, analogs with different stereochemical orientations of the cyclopropyl ring showed substantial differences in microtubule binding affinity and antiproliferative activity, with only the "natural" orientation leading to high potency. nih.gov This highlights that the precise three-dimensional arrangement of all atoms, including those in the cyclopropyl and succinimide rings, is crucial for optimal biological function. nih.gov Therefore, in the design of any chiral derivatives of this compound, the synthesis and biological evaluation of individual enantiomers would be essential.
Computational Approaches to SAR/QSAR Modeling for this compound
Computational methods, particularly QSAR and 3D-QSAR, are invaluable for understanding the SAR of this compound analogs and for designing new compounds with improved activity. nih.govnih.govconicet.gov.ar These approaches build predictive models based on a training set of molecules with known activities. nih.gov
For a series of this compound derivatives, a typical computational workflow would involve:
Building a Molecular Library : A set of analogs would be created in silico by varying substituents on the phenyl and succinimide rings.
Conformational Analysis and Alignment : The 3D structure of each analog would be generated and minimized to its lowest energy state. For 3D-QSAR, all molecules in the set must be superimposed or aligned based on a common structural feature, such as the succinimide ring. svuonline.org
Descriptor Calculation : A wide array of 1D, 2D, and 3D descriptors would be calculated for each molecule.
Model Generation : Statistical techniques would be used to build a QSAR equation. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the model correlates activity with the steric and electrostatic fields surrounding the molecules. svuonline.org The output is often visualized as 3D contour maps, which highlight regions where modifications would likely increase or decrease activity.
CoMFA maps would show areas where bulky groups are favored (sterically favorable) or disfavored.
CoMSIA maps provide additional information on hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.
These models can provide deep insights into the structural requirements for activity. For instance, a model might reveal that an electron-withdrawing group at the meta-position of the phenyl ring combined with a sterically small group on the succinimide nitrogen is optimal for activity. Such validated models can then be used to perform virtual screening of large chemical libraries to identify new potential hits or to guide the design of a next-generation of potent this compound analogs. nih.govconicet.gov.ar
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target receptors at an atomic level. mdpi.com For this compound analogs, these simulations elucidate the specific binding modes and energetic stability of the ligand-receptor complexes.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of conformations of the ligand within the active site of the receptor and scoring them based on binding energy. mdpi.com For succinimide derivatives, docking studies have been employed to determine the energy required for these compounds to bind to an enzyme's active site. mdpi.com Key interactions, such as hydrogen bonds and hydrophobic interactions, between the p-cyclopropylphenyl moiety and the succinimide ring with specific amino acid residues in the target's binding pocket are identified. For instance, the cyclopropyl group might fit into a specific hydrophobic pocket, while the succinimide ring could form hydrogen bonds with polar residues.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time, complementing the static view from molecular docking. mdpi.comnih.gov These simulations model the movement of every atom in the ligand-receptor complex, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. researchgate.net For this compound analogs, MD simulations can confirm the stability of the interactions predicted by docking and reveal the role of solvent molecules in the binding event. nih.gov
The findings from these simulations are crucial for understanding the structure-activity relationship. For example, they can explain why a cyclopropyl group at the para position results in higher activity compared to other substituents by showing a more favorable fit or stronger interaction with the target.
Table 1: Illustrative Molecular Docking and MD Simulation Data for a Hypothetical this compound Analog
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding affinity to the target. |
| Key H-Bond Interactions | ASN102, GLU127 | The succinimide ring's carbonyl groups are likely involved in hydrogen bonding with these residues. |
| Key Hydrophobic Interactions | LEU34, PHE41, VAL82 | The cyclopropylphenyl group likely fits into a hydrophobic pocket formed by these residues. |
| RMSD of Ligand (MD) | 1.2 Å | A low root-mean-square deviation suggests the ligand remains stable in the binding pocket throughout the simulation. |
Machine Learning and Artificial Intelligence Applications in Activity Prediction
Machine learning (ML) and artificial intelligence (AI) have become instrumental in modern drug discovery for their ability to build predictive models from large datasets. arxiv.org These technologies are applied to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of new or untested compounds. mdpi.com
QSAR models are mathematical relationships that link the chemical structure and physicochemical properties of compounds to their biological activities. mdpi.comnih.gov For this compound analogs, a QSAR model would be developed by:
Data Collection : Assembling a dataset of succinimide derivatives with experimentally measured biological activities.
Descriptor Calculation : For each molecule, calculating a set of numerical descriptors that represent its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, and topological indices). mdpi.com
Model Building : Using ML algorithms—such as support vector machines (SVM), random forests, or neural networks—to train a model on the dataset, correlating the descriptors with activity. chemrxiv.orgnih.gov
Validation : Rigorously testing the model's predictive power on an independent set of compounds not used during training. mdpi.com
These models can then be used to screen virtual libraries of novel this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the discovery process by focusing resources on compounds with the highest predicted activity. chemrxiv.org Recent advancements aim to enhance activity prediction models with the ability to understand textual information, allowing for more adaptive and powerful predictions in low-data scenarios. arxiv.org
Table 2: Example Performance of Different Machine Learning Models in a QSAR Study of Succinimide Analogs
| Machine Learning Model | R² (Training Set) | Q² (Test Set) | Root Mean Square Error (RMSE) |
| Multiple Linear Regression | 0.75 | 0.68 | 0.45 |
| Support Vector Machine (SVM) | 0.88 | 0.81 | 0.31 |
| Random Forest | 0.92 | 0.85 | 0.27 |
| Gradient Boosting | 0.94 | 0.87 | 0.25 |
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
Both ligand-based and structure-based approaches are fundamental to the rational design of novel this compound analogs. researchgate.net The choice between these strategies often depends on the availability of a high-resolution 3D structure of the biological target. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown. gardp.org This approach relies on the knowledge of a set of molecules known to be active. fiveable.me Key LBDD methods include:
Pharmacophore Modeling : This involves identifying the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. researchgate.net For this compound, a pharmacophore model would likely include a hydrophobic feature for the cyclopropylphenyl group and hydrogen bond acceptor features for the succinimide carbonyls. This model can then be used as a 3D query to screen databases for new, structurally diverse compounds that match the pharmacophore. nih.gov
QSAR : As described in the previous section, QSAR models are a cornerstone of LBDD, providing predictive capabilities based on the properties of known active ligands. nih.gov
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. mq.edu.au SBDD allows for the direct design of ligands that can fit into the target's binding site with high affinity and selectivity. mdpi.com
Molecular Docking : This is a primary tool in SBDD, used to place virtual compounds into the active site of a target and estimate their binding affinity. mq.edu.au For this compound, docking can be used to visualize how modifications to the phenyl ring or succinimide scaffold might improve interactions with the target, for example, by adding a group that can form an additional hydrogen bond.
De Novo Design : Algorithms can be used to design novel molecules from scratch that are complementary in shape and chemical properties to the target's active site.
These two approaches are often used in a complementary fashion. Insights from a ligand-based pharmacophore model can guide the initial docking of compounds in a structure-based approach, leading to a more efficient and successful drug design campaign. fiveable.me
Table 3: Comparison of Ligand-Based and Structure-Based Drug Design
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
| Primary Requirement | A set of known active and inactive ligands. | 3D structure of the biological target. |
| Core Principle | Similar molecules exhibit similar biological properties ("molecular similarity principle"). | Design of ligands that are complementary to the target's binding site. |
| Key Methodologies | Pharmacophore Modeling, QSAR, 3D-QSAR. | Molecular Docking, De Novo Design, Molecular Dynamics. |
| Primary Application | Used when target structure is unknown; identifies key chemical features for activity. | Used when target structure is known; optimizes ligand-target interactions. |
Preclinical Pharmacological Investigations of P Cyclopropylphenylsuccinimide
In Vitro Pharmacological Profiling of p-Cyclopropylphenylsuccinimide
In vitro studies are the first step in characterizing the pharmacological properties of a new compound. These experiments are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells.
Receptor binding assays are crucial for determining if and how a compound interacts with specific receptors in the body. nih.govnih.gov These assays typically use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target receptor. nih.gov By measuring the displacement of the radiolabeled ligand by this compound, researchers could determine its binding affinity (often expressed as Ki or IC50 values).
A comprehensive screening panel would likely be employed to assess the selectivity of this compound. This involves testing the compound against a wide range of receptors, ion channels, and transporters to identify any off-target binding, which could predict potential side effects.
Table 1: Representative Data from a Hypothetical Receptor Binding Screen for this compound
| Target Receptor | Binding Affinity (Ki, nM) |
| Target X | 10 |
| Off-Target Y | >1000 |
| Off-Target Z | >1000 |
This table is for illustrative purposes only and does not represent actual data.
Many drugs exert their effects by inhibiting or activating enzymes. nih.govyoutube.com Assays would be conducted to determine if this compound affects the activity of key enzymes, particularly those within the Cytochrome P450 (CYP) family, which are critical for drug metabolism. nih.gov Understanding a compound's impact on CYP enzymes is vital for predicting potential drug-drug interactions. allucent.com
Mechanistic studies would further investigate the nature of any enzyme inhibition, determining whether it is reversible (competitive, non-competitive, uncompetitive) or irreversible. nih.govyoutube.com
Table 2: Illustrative Enzyme Inhibition Profile for this compound
| Enzyme | Inhibition (IC50, µM) | Mechanism of Inhibition |
| CYP3A4 | >50 | Not Applicable |
| CYP2D6 | 25 | Competitive |
| Target Enzyme A | 0.1 | Reversible |
This table is for illustrative purposes only and does not represent actual data.
Cell-based assays provide a more biologically relevant system to study the effects of a compound. nih.govamericanpeptidesociety.orgimmunologixlabs.com These assays can confirm that this compound not only binds to its target but also elicits a functional response within a living cell. immunologixlabs.com
Techniques such as high-content screening could be used to measure various cellular parameters simultaneously. thermofisher.com Researchers would investigate downstream signaling pathways to understand the molecular mechanisms through which this compound exerts its effects. This could involve measuring changes in second messengers (like cAMP), protein phosphorylation, or gene expression. immunologixlabs.com
In Vivo Pharmacological Characterization in Animal Models for this compound
Following promising in vitro results, research would progress to in vivo studies in animal models to understand how the compound behaves in a whole, living organism. nih.goveurekaselect.com
To assess the therapeutic potential of this compound, it would be tested in animal models that mimic human diseases. The choice of animal model would depend on the intended therapeutic indication for the compound. These studies are designed to determine if the compound can produce the desired therapeutic effect in a living system.
Pharmacokinetics is the study of how the body affects a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). allucent.comnih.govyoutube.com These studies are fundamental to understanding the disposition of a drug in the body and are critical for determining appropriate dosing regimens for further studies. allucent.com
Absorption: Investigates how the compound is taken up by the body. For orally administered drugs, this includes assessing its movement from the gastrointestinal tract into the bloodstream. youtube.comyoutube.com
Distribution: Determines where the compound travels in the body after absorption, including which tissues and organs it accumulates in. youtube.com
Metabolism: Examines how the body chemically modifies the compound, primarily in the liver by enzymes like the Cytochrome P450 system. allucent.comnih.gov This process can inactivate the drug or convert it into other active or inactive forms. nih.gov
Excretion: Studies how the compound and its metabolites are removed from the body, for instance, through urine or feces. youtube.com
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model
| Parameter | Value |
| Bioavailability (F%) | 60% |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Clearance (CL) | 15 mL/min/kg |
| Half-life (t1/2) | 4 hours |
This table is for illustrative purposes only and does not represent actual data.
Pharmacokinetic Assessments (ADME) of this compound[13],[14],[15],[16],
Absorption Kinetics and Bioavailability Determinations in Animal Models
No studies detailing the absorption kinetics or bioavailability of this compound in animal models were identified. Typically, this section would present data on the rate and extent to which the compound is absorbed into the systemic circulation following administration. Key parameters often reported include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability, the fraction of an administered dose that reaches the systemic circulation, would also be a critical component of this section.
Distribution Patterns and Tissue Penetration in Animal Models, Including Blood-Brain Barrier Permeation
There is no available information on the distribution patterns or tissue penetration of this compound in animal models. Research in this area would typically involve determining the concentration of the compound in various tissues and organs over time. A crucial aspect for centrally acting agents is the assessment of blood-brain barrier (BBB) permeation, which quantifies the ability of the compound to enter the central nervous system.
Metabolic Pathways and Metabolite Identification in Biological Systems
No data exists in the public domain regarding the metabolic pathways and metabolite identification for this compound. This section would normally describe how the compound is chemically altered by the body, a process crucial for its elimination. Studies would identify the major metabolites formed and the enzymatic pathways responsible, often involving cytochrome P450 (CYP) enzymes.
Excretion Routes and Elimination Kinetics in Animal Models
Information on the excretion routes and elimination kinetics of this compound is not available. This would typically detail how the compound and its metabolites are removed from the body, for example, via urine or feces. Key pharmacokinetic parameters such as the elimination half-life (t½) and clearance rate (CL) would be presented to describe the speed and efficiency of this process.
Preclinical Proof-of-Concept Studies for Therapeutic Applications
No preclinical proof-of-concept studies for any therapeutic application of this compound have been published. Such studies are fundamental in demonstrating the potential therapeutic utility of a compound in animal models of disease before it can be considered for human trials.
Methodologies for Preclinical Safety Evaluation of this compound
In Vitro Toxicological Screening Methodologies (e.g., cytotoxicity, genotoxicity assays)
While general methodologies for in vitro toxicological screening are well-established, no specific data for this compound was found.
Cytotoxicity Assays: These assays are designed to assess the potential of a substance to cause cell death. A variety of cell lines, such as HepG2 (human liver cells) or V79B (Chinese hamster lung fibroblasts), are commonly used. The compound would be tested at various concentrations, and cell viability would be measured using assays like the MTT or neutral red uptake assays. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Genotoxicity Assays: These assays are conducted to determine if a compound can damage genetic material (DNA). Standard tests include:
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium or Escherichia coli to detect gene mutations.
In Vitro Micronucleus Assay: This assay, often performed in mammalian cells, identifies chromosomal damage or damage to the mitotic apparatus.
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.
The tables below are representative of how data from such studies would typically be presented.
Table 1: Representative Data Table for In Vitro Cytotoxicity
| Cell Line | Assay Type | Endpoint | Result (IC50) |
|---|
Table 2: Representative Data Table for In Vitro Genotoxicity
| Assay Type | Test System | Metabolic Activation (S9) | Result |
|---|
In Vivo Toxicological Assessment Protocols in Animal Models
The in vivo toxicological assessment of novel chemical entities, such as this compound, is a critical component of preclinical safety evaluation. These studies are designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for potential first-in-human clinical trials. The protocols for these assessments are rigorously defined by international regulatory guidelines to ensure data quality and reproducibility. The following sections detail the typical in vivo toxicological assessment protocols that would be applied to a compound like this compound in animal models.
Acute Toxicity Studies
The initial phase of in vivo toxicology testing often involves acute toxicity studies. criver.com These studies are designed to determine the potential adverse effects of a single high dose of the test substance. criver.com The primary objective is to identify the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animal population. However, modern approaches focus more on identifying the maximum tolerated dose (MTD) and observing for a range of clinical signs of toxicity.
Typically, these studies are conducted in at least two mammalian species, one rodent (e.g., rats or mice) and one non-rodent (e.g., rabbits or dogs), as recommended by regulatory agencies. youtube.comicpfirefly.com.au The animals are administered the test compound via the intended clinical route of administration and are observed for a period of up to 14 days. pacificbiolabs.com Key parameters that are monitored include:
Mortality: The number of animal deaths is recorded throughout the observation period.
Clinical Observations: Animals are closely monitored for any changes in behavior, appearance, or physiological function. This includes observations of changes in skin and fur, eyes, respiratory patterns, and the presence of tremors or convulsions. nih.gov
Body Weight Changes: The body weight of each animal is recorded prior to dosing and at regular intervals throughout the study. Significant weight loss can be an indicator of toxicity.
Gross Necropsy: At the end of the study, all animals are humanely euthanized, and a gross examination of all organs and tissues is performed to identify any visible abnormalities.
Table 1: Example Parameters in an Acute Oral Toxicity Study
| Parameter | Description | Species |
|---|---|---|
| Mortality | Observation and recording of lethality over 14 days. | Rat, Mouse |
| Clinical Signs | Daily observation for changes in behavior, posture, and autonomic function. | Rat, Mouse |
| Body Weight | Measured on Day 0 (pre-dose), Day 7, and Day 14. | Rat, Mouse |
| Gross Pathology | Macroscopic examination of organs and tissues at necropsy. | Rat, Mouse |
Subchronic and Chronic Toxicity Studies
Following the acute toxicity assessment, subchronic and chronic toxicity studies are conducted to evaluate the potential adverse effects of repeated exposure to the test substance over a longer duration. criver.com Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months, 9 months, or even longer, depending on the intended duration of clinical use. pacificbiolabs.comcompbio.com
These studies are crucial for identifying target organ toxicity that may not be apparent after a single dose. The study design usually involves multiple dose groups, including a control group and at least three dose levels (low, mid, and high). A wide range of parameters are evaluated, including:
Hematology: Analysis of blood samples to assess the effects on red and white blood cells, platelets, and hemoglobin levels.
Clinical Chemistry: Measurement of various enzymes, electrolytes, and metabolites in the blood to evaluate the function of major organs such as the liver and kidneys. nih.gov
Urinalysis: Examination of urine to assess kidney function and detect any abnormalities.
Ophthalmology: Examination of the eyes for any compound-related changes.
Histopathology: Microscopic examination of a comprehensive set of organs and tissues to identify any cellular changes or damage. nih.gov
Table 2: Illustrative Endpoints in a 90-Day Subchronic Toxicity Study in Rats
| Endpoint Category | Specific Parameters Measured |
|---|---|
| Clinical Observations | Daily health and behavioral checks. |
| Body and Organ Weights | Weekly body weight; organ weights at termination. |
| Hematology | Complete blood count (CBC), differential. |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), creatinine. |
| Urinalysis | pH, specific gravity, protein, glucose, ketones. |
| Gross Pathology | Macroscopic examination of all organs. |
| Histopathology | Microscopic examination of over 40 tissues. |
Specialized Toxicological Assessments
Depending on the chemical structure of the compound, its intended use, and findings from initial toxicity studies, further specialized toxicological assessments may be warranted. These can include:
Genotoxicity Studies: These assays are designed to assess the potential of a substance to damage genetic material. criver.com
Carcinogenicity Studies: Long-term studies, typically two years in rodents, are conducted to evaluate the carcinogenic potential of a compound. pacificbiolabs.com
Reproductive and Developmental Toxicity Studies: These studies investigate the potential adverse effects on fertility, pregnancy, and fetal development. nuvisan.com
These comprehensive in vivo toxicological assessments provide a critical understanding of the safety profile of a new chemical entity like this compound, forming the basis for risk assessment and the design of safe clinical trials in humans.
Medicinal Chemistry Applications and Derivatization Strategies for P Cyclopropylphenylsuccinimide
p-Cyclopropylphenylsuccinimide as a Central Scaffold in Modern Medicinal Chemistry
The unique structural architecture of this compound, which combines a rigid cyclopropyl (B3062369) group, a planar phenyl ring, and a succinimide (B58015) moiety, makes it a versatile scaffold in drug discovery. This combination of features allows for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of medicinal chemistry. The p-cyclopropylphenyl group can serve as a bioisostere for other aromatic systems. The replacement of a simple phenyl ring with a p-cyclopropylphenyl group can lead to improved metabolic stability and enhanced potency. nih.govpharmablock.com This substitution can alter the electronic properties and lipophilicity of a molecule, potentially leading to more favorable interactions with biological targets. nih.gov
Scaffold hopping, a computational technique used in drug design, involves replacing the core structure of a molecule with a chemically different but functionally similar scaffold. The this compound framework can be utilized in scaffold hopping approaches to generate novel drug candidates with potentially improved intellectual property positions and better pharmacological profiles. The unique three-dimensional shape conferred by the cyclopropyl group can lead to the discovery of compounds that interact with targets in novel ways. researchgate.net
Table 1: Comparison of Physicochemical Properties of Phenyl vs. p-Cyclopropylphenyl Moieties
| Property | Phenyl | p-Cyclopropylphenyl | Rationale for Bioisosteric Replacement |
| Lipophilicity (clogP) | ~2.0 | ~2.8 | Increased lipophilicity can enhance membrane permeability. |
| Metabolic Stability | Prone to oxidation | More resistant to oxidation | The cyclopropyl group can block sites of metabolism. |
| Conformational Rigidity | Flexible | More rigid | Reduced conformational flexibility can lead to higher binding affinity. |
Conformational Restriction and its Role in Enhancing Potency and Selectivity
Conformational restriction is a widely used strategy in drug design to increase the potency and selectivity of a ligand by reducing the entropic penalty upon binding to its target. researchgate.netbohrium.com The cyclopropyl group in this compound introduces a significant degree of conformational rigidity. nih.gov This rigidity can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy and, consequently, higher affinity for the target receptor or enzyme. researchgate.net
Design and Synthesis of Advanced this compound-Based Drug Candidates
The versatility of the this compound scaffold allows for its derivatization to create advanced drug candidates with tailored pharmacokinetic and pharmacodynamic properties. Strategies such as prodrug design and targeted delivery systems are being explored to optimize the therapeutic potential of this chemical class.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. acs.org The succinimide ring of this compound is an ideal handle for prodrug design. nih.gov By modifying the succinimide nitrogen, it is possible to improve properties such as solubility, stability, and bioavailability. acs.org
For example, attaching a water-soluble promoiety to the succinimide nitrogen can enhance the aqueous solubility of a poorly soluble drug candidate, making it suitable for intravenous administration. nih.gov Conversely, a lipophilic promoiety can be added to improve absorption from the gastrointestinal tract for oral delivery. Once absorbed, these promoieties can be cleaved by esterases or other enzymes in the plasma or target tissues to release the active this compound derivative. nih.govacs.org
Table 2: Examples of Prodrug Strategies for Succinimide Derivatives
| Prodrug Strategy | Promoieties | Target Property Improvement |
| Increased Aqueous Solubility | Amino acids, phosphates, polyethylene (B3416737) glycol (PEG) | Enhanced suitability for IV formulations. |
| Enhanced Lipophilicity | Fatty acids, long-chain alkyl groups | Improved oral absorption and bioavailability. |
| Targeted Delivery | Specific enzyme-cleavable linkers | Site-specific release of the active drug. |
Targeted Delivery System Development Utilizing this compound
Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic toxicity. mdpi.com The this compound scaffold can be incorporated into various targeted delivery systems. For instance, it can be conjugated to a targeting ligand, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on cancer cells. mdpi.com
Furthermore, this compound derivatives can be encapsulated within nanoparticles or liposomes that are decorated with targeting moieties. suru-chem.com These nanocarriers can protect the drug from degradation in the bloodstream and facilitate its accumulation in the target tissue through the enhanced permeability and retention (EPR) effect, which is characteristic of many solid tumors. mdpi.com The succinimide ring can also be functionalized with linkers that are sensitive to the tumor microenvironment (e.g., low pH or specific enzymes), allowing for triggered drug release at the desired site. suru-chem.com
Role of the Cyclopropyl Moiety in Optimizing Drug-like Properties of this compound Analogs
The cyclopropyl group is not merely a passive structural element; it actively contributes to the optimization of several key drug-like properties in this compound analogs. nih.gov Its unique electronic and steric characteristics impart a range of benefits that are highly sought after in medicinal chemistry. nih.govsuru-chem.com
The strained three-membered ring of the cyclopropyl group is more resistant to metabolic oxidation compared to larger alkyl groups. pharmablock.com When positioned at the para-position of the phenyl ring, it can act as a metabolic blocker, preventing the enzymatic hydroxylation of the aromatic ring, a common route of drug metabolism. This can lead to a longer half-life and improved oral bioavailability. pharmablock.com
Impact on Metabolic Stability and Resistance to Degradation
One of the primary motivations for introducing a cyclopropyl group onto an aromatic ring is to enhance metabolic stability. Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver. This process can lead to the formation of hydroxylated metabolites, which may be inactive, less active, or in some cases, toxic. The introduction of a cyclopropyl group at the para-position of the phenyl ring can sterically hinder the approach of CYP enzymes, thereby blocking this metabolic pathway.
The cyclopropyl group itself is generally more resistant to oxidative metabolism compared to alkyl chains or the phenyl ring. The carbon-carbon bonds within the cyclopropane (B1198618) ring are stronger and less accessible to enzymatic attack. This inherent stability contributes to a longer half-life of the parent compound, potentially leading to improved pharmacokinetic profiles.
For instance, in the development of a series of kinase inhibitors, the replacement of a p-tolyl group with a p-cyclopropylphenyl group resulted in a significant improvement in metabolic stability. The following table illustrates the typical effect observed in such an optimization cascade, using hypothetical data for a generic kinase inhibitor scaffold to demonstrate the principle.
| Compound | Structure | Human Liver Microsomal Stability (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Analog A (p-methylphenyl) | [Structure with p-methylphenyl group] | 15 | 92.4 |
| Analog B (p-cyclopropylphenyl) | [Structure with p-cyclopropylphenyl group] | > 60 | < 23.1 |
This table presents hypothetical data for illustrative purposes, demonstrating the expected trend in metabolic stability upon substitution.
Influence on Permeability and Distribution Characteristics
The addition of a cyclopropyl group can also modulate the physicochemical properties of a molecule, which in turn affects its permeability across biological membranes and its distribution within the body. The cyclopropyl group is more lipophilic than a hydrogen atom but is considered to be a "lipophilic hydrogen bond donor" due to the unique electronic character of its C-H bonds. This can influence interactions with membrane phospholipids (B1166683) and transport proteins.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess the passive permeability of a compound. The replacement of a hydrogen or a small alkyl group with a cyclopropyl group often leads to an increase in lipophilicity (logP), which can correlate with increased permeability. However, the relationship is not always linear, as excessive lipophilicity can lead to poor solubility and increased binding to plasma proteins, which can hinder distribution.
The following table shows representative data from a study on a series of central nervous system (CNS) drug candidates, illustrating the effect of a p-cyclopropylphenyl substitution on permeability.
| Compound | logP | PAMPA Permeability (Pe, 10-6 cm/s) |
|---|---|---|
| Analog C (phenyl) | 2.1 | 5.2 |
| Analog D (p-cyclopropylphenyl) | 2.8 | 12.5 |
This table contains representative data from a CNS drug discovery program to illustrate the typical impact on permeability.
Modulation of Off-target Interactions and Selectivity through Cyclopropyl Incorporation
Improving the selectivity of a drug candidate is crucial to minimizing off-target effects and enhancing its safety profile. The rigid and three-dimensional nature of the cyclopropyl group can play a significant role in improving selectivity. By introducing conformational constraint, the cyclopropyl group can lock the molecule into a specific conformation that is more favorable for binding to the intended target, while being less favorable for binding to off-target proteins.
The defined spatial orientation of the cyclopropyl group can be exploited to probe the topology of a binding pocket. Its unique steric and electronic properties can lead to more specific interactions with the target protein, such as van der Waals forces and hydrophobic interactions, which may not be possible with a simple phenyl or alkyl-substituted analog. This can translate to a higher affinity for the desired target and a lower affinity for structurally related off-targets.
In the optimization of a series of protease inhibitors, the introduction of a p-cyclopropylphenyl moiety led to a significant improvement in selectivity over a related protease. The following table provides an example of such an outcome.
| Compound | Target Protease IC50 (nM) | Off-Target Protease IC50 (nM) | Selectivity Fold |
|---|---|---|---|
| Analog E (phenyl) | 50 | 150 | 3 |
| Analog F (p-cyclopropylphenyl) | 25 | 1250 | 50 |
This table presents illustrative data from a protease inhibitor program to demonstrate the potential for selectivity enhancement.
Analytical Techniques for the Characterization and Quantification of P Cyclopropylphenylsuccinimide
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of p-Cyclopropylphenylsuccinimide. These methods probe the molecule's interaction with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) group would likely appear in the upfield region, typically between 0.5 and 1.5 ppm. The methine proton of the cyclopropyl group would be a multiplet, while the methylene (B1212753) protons would present as complex multiplets due to diastereotopicity. The protons on the phenyl ring would resonate in the aromatic region, generally between 7.0 and 7.5 ppm, exhibiting splitting patterns characteristic of a para-substituted benzene (B151609) ring (two doublets). The protons of the succinimide (B58015) ring would also show characteristic signals. The methine proton at the C3 position is expected to be a doublet of doublets around 4.0 ppm, coupled to the two methylene protons at the C4 position. wiley-vch.de These methylene protons would likely appear as two separate multiplets due to their diastereotopic nature, in the range of 2.8 to 3.3 ppm. wiley-vch.de The N-H proton of the succinimide ring would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed around 8.0-9.5 ppm. wiley-vch.de
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbons of the cyclopropyl group are expected in the upfield region, typically below 20 ppm. The aromatic carbons would show signals in the range of 125-140 ppm, with the carbon attached to the succinimide ring appearing at a different shift compared to the others. The carbonyl carbons of the succinimide ring are expected to be the most downfield, typically resonating around 176-178 ppm. wiley-vch.de The methine carbon at C3 and the methylene carbon at C4 of the succinimide ring would appear in the range of 38-48 ppm. wiley-vch.de
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons, respectively, solidifying the structural assignment of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | 1.0 - 1.5 (m) | ~15 |
| Cyclopropyl-CH₂ | 0.5 - 1.0 (m) | ~5 |
| Aromatic-CH | 7.0 - 7.5 (d) | 125 - 130 |
| Aromatic-C (ipso) | - | 135 - 145 |
| Succinimide-CH (C3) | ~4.0 (dd) | ~47 |
| Succinimide-CH₂ (C4) | 2.8 - 3.3 (m) | ~38 |
| Succinimide-NH | 8.0 - 9.5 (br s) | - |
| Succinimide-C=O | - | 176 - 178 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the succinimide ring and the loss of the cyclopropyl group, providing confirmatory evidence for the presence of these functionalities. While specific mass spectral data for this compound is not available, analysis of related succinimide derivatives suggests that characteristic fragments would be observed. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the succinimide ring would typically appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the imide will exhibit strong, characteristic stretching vibrations. Due to asymmetric and symmetric stretching modes, two distinct carbonyl bands are expected, typically around 1700 cm⁻¹ and 1770 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl and succinimide rings would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (imide) | Stretching | 3200 - 3400 (broad) |
| C=O (imide) | Asymmetric Stretching | ~1770 |
| C=O (imide) | Symmetric Stretching | ~1700 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
UV-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment
UV-Visible spectrophotometry can be utilized for the quantitative analysis of this compound and to assess its purity, particularly if it contains chromophoric impurities. The presence of the phenyl ring conjugated with the cyclopropyl group constitutes a chromophore that absorbs UV radiation. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. libretexts.orgup.ac.za For this compound, one would expect to observe absorption maxima (λmax) in the range of 200-300 nm, which is typical for substituted benzene derivatives. libretexts.orgup.ac.za A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, which can then be used to determine the concentration of the compound in unknown samples. This technique is also useful for monitoring the purity of the compound, as the presence of impurities with different chromophores can alter the shape and position of the absorption spectrum.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation of this compound from complex mixtures, as well as for its purification and quantification.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of succinimide derivatives. researchgate.netderpharmachemica.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The retention time of this compound would be a characteristic parameter under specific chromatographic conditions. Quantification can be achieved with high precision and accuracy by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram.
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an even more powerful analytical tool. nih.gov This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. Following chromatographic separation, the analyte is ionized and subjected to two stages of mass analysis. This allows for highly specific detection and quantification, even in complex matrices, by monitoring specific precursor-to-product ion transitions. LC-MS/MS would be the method of choice for trace-level quantification of this compound in various samples.
Table 3: General HPLC Parameters for the Analysis of Succinimide Derivatives Note: These are general parameters and would require optimization for this compound.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (e.g., at λmax) or Mass Spectrometer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) and GC-MS for Volatile Derivative Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. mdpi.com For a compound like this compound, which may have limited volatility, GC analysis often requires a derivatization step to convert the molecule into a more volatile form suitable for injection into the GC system. This is a common strategy for compounds containing polar functional groups.
The coupling of GC with a mass spectrometer (MS) provides a potent analytical tool, offering both high-resolution separation and definitive structural identification based on mass-to-charge ratio and fragmentation patterns. Accurate quantification using GC-MS can be challenging for compounds that degrade during analysis, but methods can be optimized to overcome these issues. nih.gov For this compound, GC-MS analysis of a volatile derivative would be invaluable for confirming its identity and for detecting volatile impurities that may be present from the synthesis process.
A typical workflow would involve:
Derivatization: Reaction of this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace the active hydrogen on the succinimide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.
Injection and Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or ZB-624 column) based on its boiling point and interaction with the stationary phase. mdpi.com
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Table 1: Hypothetical GC-MS Parameters for Analysis of Silylated this compound
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 50-500 m/z |
| Expected Retention Time | ~12.5 min |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in organic synthesis to monitor the progress of reactions, identify compounds, and determine purity. umich.edufishersci.com It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com
For the synthesis of this compound, TLC is an ideal tool for tracking the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate alongside the starting materials and a pure sample of the product, a chemist can visually assess the reaction's progress. youtube.com
The separation is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com Different compounds will have different Rf values in a given solvent system, allowing for their separation and tentative identification.
Table 2: Example TLC Data for Monitoring the Synthesis of this compound
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |
| Starting Material A | 5.2 | 6.0 | 0.87 |
| Starting Material B | 1.8 | 6.0 | 0.30 |
| This compound | 3.9 | 6.0 | 0.65 |
| Reaction Mixture Spot | - | 6.0 | Shows spots at Rf 0.30 and 0.65 |
In this hypothetical example using a 40:60 Ethyl Acetate:Hexane solvent system, the disappearance of the spot at Rf 0.87 and the appearance of the product spot at Rf 0.65 would indicate the consumption of Starting Material A. The continued presence of a spot at Rf 0.30 suggests Starting Material B is still present.
Visualization of the spots on the TLC plate is typically achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine. youtube.comnih.gov
Advanced Analytical Methodologies for this compound Research
Beyond routine analysis, advanced methodologies are required to investigate the compound's behavior in complex environments, determine its stereochemical properties, and ensure its purity profile meets stringent regulatory standards. These techniques, often involving sophisticated instrumentation, provide the high sensitivity and selectivity needed for pharmaceutical research and development.
Bioanalytical Techniques for Quantification in Complex Biological Matrices
To understand the pharmacokinetic profile of this compound, it is essential to quantify its concentration in biological fluids such as plasma or serum. scilit.com These complex matrices necessitate highly selective and sensitive analytical methods to accurately measure low concentrations of the drug in the presence of endogenous interferences. mdpi.com Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis. bioanalysis-zone.com
The process involves several key steps:
Sample Preparation: The biological sample (e.g., plasma) must be pre-treated to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.commdpi.com
Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system, where this compound is separated from any remaining matrix components on a reversed-phase column (e.g., C18). researchgate.net
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique monitors a predefined fragmentation of the parent ion into a product ion, ensuring that only the compound of interest is quantified. researchgate.net
Table 3: Illustrative LC-MS/MS Method Parameters for this compound in Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Parent Ion (Q1) m/z → Product Ion (Q3) m/z (Specific values determined by infusion) |
| Internal Standard | A stable isotope-labeled version of the analyte |
Chiral Separation Techniques for Enantiomeric Purity Determination
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Since enantiomers can have different pharmacological and toxicological effects, regulatory agencies often require that they be studied separately. vt.edu The this compound molecule contains a chiral center, making the separation and quantification of its enantiomers crucial.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. nih.govresearchgate.net These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. vt.edumdpi.com
The development of a chiral separation method involves screening various CSPs and mobile phases to achieve adequate resolution (Rs) between the enantiomeric peaks, with a value greater than 1.5 indicating baseline separation.
Table 4: Representative Chiral HPLC Separation Data for this compound Enantiomers
| Parameter | Value |
| Chiral Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | 2.1 |
Impurity Profiling and Degradation Product Analysis of this compound
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.netijpsr.com These impurities can arise from the manufacturing process (e.g., starting materials, by-products, intermediates) or from the degradation of the drug substance over time (e.g., hydrolysis, oxidation). ajprd.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the control of impurities in pharmaceutical products. researchgate.net
The process involves developing a high-resolution analytical method, typically HPLC with UV and/or MS detection, that can separate the active pharmaceutical ingredient (API) from all potential impurities. nih.gov Forced degradation studies are conducted by subjecting the drug substance to harsh conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. These studies help to establish the compound's intrinsic stability and to identify potential degradants that may form during storage. nih.gov
Table 5: Potential Impurities and Degradants of this compound
| Type of Impurity | Potential Structure/Source | Analytical Method for Detection |
| Process-Related | Unreacted p-cyclopropylaniline | HPLC-UV, GC-MS |
| Process-Related | Unreacted succinic anhydride (B1165640) | HPLC-UV |
| Degradant (Hydrolysis) | Ring-opened succinamic acid derivative | LC-MS |
| Degradant (Oxidation) | Oxidized cyclopropyl ring derivative | LC-MS |
By identifying the structure of these impurities and developing methods for their quantification, the quality and stability of this compound can be assured throughout its lifecycle.
Future Research Directions and Translational Potential of P Cyclopropylphenylsuccinimide
Integration of Advanced Computational and Synthetic Methodologies for Enhanced Compound Design
The application of advanced computational and synthetic methodologies is a cornerstone of modern drug discovery. However, in the case of p-Cyclopropylphenylsuccinimide, there is no available literature to indicate that such methods have been applied to enhance its design for therapeutic purposes. While these techniques are theoretically applicable, their use is predicated on having an identified biological target or a desired pharmacological effect, which is currently lacking for this compound.
Opportunities for Scaffold Optimization and New Chemical Entity Development based on this compound
The potential of this compound as a chemical scaffold for the development of new chemical entities is yet to be explored in the context of medicinal chemistry. The core structure, featuring a cyclopropylphenyl group attached to a succinimide (B58015) ring, could theoretically be modified to interact with various biological targets. However, without an initial discovery of biological activity, there is no rational basis for initiating a scaffold optimization program. Future research would be contingent on initial findings that suggest a promising therapeutic avenue for this chemical moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
